1-(4-BROMOBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE
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Overview
Description
1-(4-BROMOBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is a synthetic organic compound that features a piperazine ring substituted with a bromobenzenesulfonyl group and a pyridinylmethyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Bromobenzenesulfonyl Group: This can be achieved by reacting the piperazine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridinylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with a pyridinylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The pyridinyl group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom could yield a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-(4-BROMOBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BROMOBENZENESULFONYL)-4-METHYLPIPERAZINE
- 1-(4-BROMOBENZENESULFONYL)-4-(PYRIDIN-3-YL)METHYL]PIPERAZINE
- 1-(4-CHLOROBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE
Uniqueness
1-(4-BROMOBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is unique due to the specific combination of the bromobenzenesulfonyl and pyridinylmethyl groups attached to the piperazine ring. This unique structure can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2S/c17-15-1-3-16(4-2-15)23(21,22)20-11-9-19(10-12-20)13-14-5-7-18-8-6-14/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDMXRSVBQYELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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